A Comprehensive Technical Guide to Tris(4-iodophenyl)amine
A Comprehensive Technical Guide to Tris(4-iodophenyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties, synthesis, and applications of Tris(4-iodophenyl)amine. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise, quantitative data and detailed experimental methodologies.
Core Chemical Properties
Tris(4-iodophenyl)amine is a halogenated aromatic amine that serves as a versatile building block in supramolecular chemistry and materials science.[] Its structural and electronic properties make it a valuable precursor in the synthesis of complex organic architectures.
Physicochemical Data
A summary of the key physicochemical properties of Tris(4-iodophenyl)amine is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₂I₃N | [2] |
| Molecular Weight | 623.01 g/mol | [] |
| Appearance | White to light yellow or light brown crystalline powder/crystal | [3][4][5] |
| Melting Point | 167 °C, 187.0 to 191.0 °C, 189 °C | [][3][6] |
| Boiling Point (Predicted) | 559.5 ± 45.0 °C | |
| Density (Predicted) | 2.172 ± 0.06 g/cm³ | |
| Solubility | Soluble in toluene and dichloromethane. | |
| Storage | Keep in a dark place, sealed in dry conditions at room temperature or in a refrigerator. | [7] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of Tris(4-iodophenyl)amine.
-
¹H NMR (CDCl₃): δ 7.54 (d, J = 8.9 Hz, 6H), 6.81 (d, J = 8.9 Hz, 6H).[8]
-
¹³C NMR (CDCl₃): δ 146.5, 138.4, 126.0.[8]
-
Infrared (IR) and Raman Spectroscopy: ATR-IR and FT-Raman spectra have been recorded, providing further structural confirmation.[2]
Crystal Structure
Tris(4-iodophenyl)amine crystallizes in a monoclinic system with the space group P 1 21/n 1.[2] The unit cell parameters are reported as:[2]
-
a = 10.6033 Å
-
b = 11.4222 Å
-
c = 16.0787 Å
-
α = 90.00°
-
β = 106.9870°
-
γ = 90.00°
Experimental Protocols
Synthesis of Tris(4-iodophenyl)amine
A common and efficient method for the synthesis of Tris(4-iodophenyl)amine starting from triphenylamine is detailed below.[8]
Materials:
-
Triphenylamine (1 g, 4.1 mmol)
-
IPe₂BF₄ (5.3 g, 14.3 mmol)
-
Dichloromethane (CH₂Cl₂, 60 mL)
-
Trifluoromethanesulfonic acid (TfOH, 900 μL, 4.1 mmol)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aqueous Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: In a flask, mix triphenylamine and IPe₂BF₄ in CH₂Cl₂. Cool the mixture to 0 °C under a nitrogen atmosphere.[8]
-
Addition of Acid: Slowly add trifluoromethanesulfonic acid dropwise to the cooled mixture.[8]
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 21 hours, during which the solution should turn a reddish-brown color.[8]
-
Quenching: After the reaction is complete, add saturated aqueous NaHCO₃ and Na₂S₂O₃ to the mixture.[8]
-
Extraction: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers.[8]
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ and NaCl solutions.[8]
-
Drying and Concentration: Dry the organic phase with anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.[8]
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/EtOAc (5/1) eluent to yield Tris(4-iodophenyl)amine. The reported yield for this protocol is 99%.[8]
Reactivity and Applications
Tris(4-iodophenyl)amine is a key intermediate in the synthesis of various functional materials. The iodine substituents serve as versatile handles for further chemical transformations, such as cross-coupling reactions.
Core Applications
-
Nanomaterials and Supramolecular Chemistry: It is a valuable building block for the preparation of nanostructures and nanoparticles.[][8] This includes the construction of complex architectures like macrocycle-in-a-macrocycle superstructures and supramolecular nanocages based on terpyridine building blocks.[][8]
-
Organic Electronics: Tris(4-iodophenyl)amine and its derivatives are utilized in the field of organic electronics, particularly as intermediates for materials used in Organic Light Emitting Diodes (OLEDs).[4]
While some triphenylamine derivatives, such as Tris(4-aminophenyl)amine, are explored as building blocks in pharmaceutical development, specific applications of Tris(4-iodophenyl)amine in drug development are not widely documented.[9]
Safety and Handling
Tris(4-iodophenyl)amine is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[2][7] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Store in a cool, dry, and well-ventilated area.
References
- 2. Tris(4-iodophenyl)amine | C18H12I3N | CID 9809282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tris(4-iodophenyl)amine | 4181-20-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Tris(4-iodophenyl)amine, CasNo.4181-20-8 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 5. Tris(4-iodophenyl)amine, CasNo.4181-20-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 6. トリス(4-ヨードフェニル)アミン | Tris(4-iodophenyl)amine | 4181-20-8 | 東京化成工業株式会社 [tcichemicals.com]
- 7. Tris(4-iodophenyl)amine | 4181-20-8 [sigmaaldrich.com]
- 8. Tris(4-iodophenyl)amine | 4181-20-8 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
